

A Comprehensive Review of 2,5-Dimethoxyphenylacetonitrile: Synthesis, Spectroscopic Properties, and Biological Significance

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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

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Introduction

2,5-Dimethoxyphenylacetonitrile, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its structural motif is a precursor to a range of psychoactive phenethylamines, most notably 2C-H (2,5-dimethoxyphenethylamine), which are known for their interactions with serotonergic systems in the central nervous system. This technical guide provides a comprehensive literature review of studies involving **2,5-dimethoxyphenylacetonitrile**, with a focus on its synthesis, detailed experimental protocols, quantitative data, and its role as a precursor to biologically active compounds.

Synthesis of 2,5-Dimethoxyphenylacetonitrile

The primary synthetic route to **2,5-dimethoxyphenylacetonitrile** commences with the readily available starting material, 1,4-dimethoxybenzene. The synthesis is typically a two-step process involving an initial chloromethylation followed by a cyanation reaction.

Step 1: Chloromethylation of 1,4-Dimethoxybenzene

The introduction of a chloromethyl group onto the 1,4-dimethoxybenzene ring is achieved through a Friedel-Crafts-type reaction. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the two methoxy groups, which activate the benzene ring towards substitution.

Step 2: Cyanation of 2,5-Dimethoxybenzyl Chloride

The resulting 2,5-dimethoxybenzyl chloride is then converted to **2,5-dimethoxyphenylacetonitrile** via a nucleophilic substitution reaction. The benzylic chloride is displaced by a cyanide ion, typically from sodium or potassium cyanide.

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzyl Chloride from 1,4-Dimethoxybenzene

- **Reaction Setup:** A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with 1,4-dimethoxybenzene and a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** Concentrated hydrochloric acid is added to the mixture. Paraformaldehyde is then introduced, and a slow stream of hydrogen chloride gas is bubbled through the reaction mixture.
- **Reaction Conditions:** The reaction is typically heated to a temperature of 55-60°C for several hours while maintaining the HCl gas flow.
- **Work-up:** Upon completion, the reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude 2,5-dimethoxybenzyl chloride. The solid is collected by filtration, washed with water until neutral, and dried. This crude product is often of sufficient purity for the subsequent step.

Synthesis of 2,5-Dimethoxyphenylacetonitrile from 2,5-Dimethoxybenzyl Chloride

- **Reaction Setup:** A solution of 2,5-dimethoxybenzyl chloride is prepared in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

- **Reagent Addition:** A solution of sodium cyanide in DMSO is added dropwise to the solution of the benzyl chloride.
- **Reaction Conditions:** The reaction mixture is heated to approximately 90°C for a few hours.
- **Work-up:** After cooling, the reaction mixture is poured into a large volume of ice-water. The aqueous solution is then extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude **2,5-dimethoxyphenylacetone nitrile**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography to afford the final product as a solid.

Data Presentation

Physicochemical and Spectroscopic Data of 2,5-Dimethoxyphenylacetone nitrile

Property	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
Appearance	Solid
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	2.41 (s, 2H), 3.82 (s, 3H), 3.84 (s, 3H), 6.79 (d, J = 2.7 Hz, 1H), 6.93 (d, J = 2.7 Hz, 1H)[1]
Mass Spectrum (GC-MS, EI)	m/z (%): 177 (M ⁺), 162, 146, 131, 119, 103, 91, 77

Biological Activity of 2,5-Dimethoxyphenethylamine (2C-H) and Derivatives

2,5-Dimethoxyphenylacetone nitrile is primarily of interest as a direct precursor to 2,5-dimethoxyphenethylamine (2C-H) through reduction of the nitrile group. 2C-H and its derivatives are known to interact with serotonin receptors, particularly the 5-HT₂ subfamily. The

following table summarizes the binding affinities (K_i) and functional potencies (EC_{50}) of some of these compounds at human serotonin receptors.

Compound	Receptor	K_i (nM)	EC_{50} (nM)	E_{max} (%)
2,5-Dimethoxy-4-ethylphenethylamine	5-HT _{2a}	8	16	84
5-HT _{2o}	15	-	-	
2,5-Dimethoxy-4-propylphenethylamine	5-HT _{2a}	10	26	78
5-HT _{2o}	900	-	-	
25H-NBOMe	5-HT _{2a}	5.37	0.46	100
5-HT _{2o}	16	13.8	100	
25I-NBOH	5-HT _{2a}	0.44	0.72	100
5-HT _{2o}	1.91	2.38	100	

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

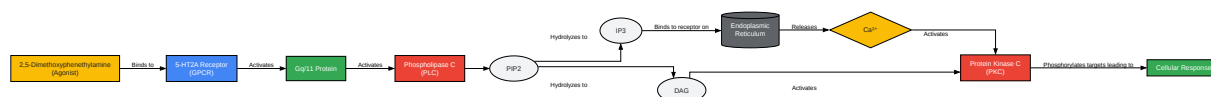
Biological Significance and Signaling Pathways

The biological effects of phenethylamines derived from **2,5-dimethoxyphenylacetonitrile** are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT_{2a} receptor, which is a G-protein coupled receptor (GPCR).

Serotonin 5-HT_{2a} Receptor Signaling Pathway

Activation of the 5-HT_{2a} receptor by an agonist, such as a 2,5-dimethoxyphenethylamine derivative, initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses

through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.



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Serotonin 5-HT2A Receptor Signaling Cascade

Toxicological Profile

Specific toxicological studies on **2,5-dimethoxyphenylacetone nitrile** are scarce. However, the toxicology of the resulting phenethylamines has been studied more extensively. These compounds can exhibit sympathomimetic and hallucinogenic effects. At high doses, they can lead to adverse effects such as tachycardia, hypertension, agitation, and in severe cases, seizures and serotonin syndrome. The metabolism of these phenethylamines often involves O-demethylation, deamination, and subsequent oxidation or reduction.

Conclusion

2,5-Dimethoxyphenylacetone nitrile is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of a wide range of biologically active phenethylamines. Understanding its synthesis, spectroscopic characteristics, and the biological activities of its derivatives is crucial for researchers in the fields of medicinal chemistry and drug discovery. The continued exploration of the structure-activity relationships of compounds derived from this scaffold holds promise for the development of novel therapeutic agents targeting the serotonergic system.

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